molecular formula C8H16FNO2 B183655 (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate CAS No. 156047-39-1

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

Cat. No. B183655
M. Wt: 177.22 g/mol
InChI Key: MJEBOMLXSMSDDI-LURJTMIESA-N
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Description

“Methyl 2-amino-4-fluoro-4-methylpentanoate” is a chemical compound with the CAS number 1822539-59-2 . It has a molecular weight of 163.19 and a molecular formula of C7H14FNO2 .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 13 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.19 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have.

properties

IUPAC Name

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEBOMLXSMSDDI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

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